5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 4th position, and a trifluoromethyl group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dibromopyridine and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide or trifluoromethyltrimethylsilane under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution: Products vary depending on the nucleophile used.
Coupling: Biaryl compounds.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Used in the development of advanced materials with specific electronic properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: Utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine depends on its application:
Medicinal Chemistry: It may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways to exert its effects.
Materials Science: The compound’s electronic properties are influenced by the presence of the trifluoromethyl group, which affects its interaction with other materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(trifluoromethyl)pyridine: Similar structure but lacks the cyclopropoxy group.
2-Bromo-5-(trifluoromethyl)pyridine: Another similar compound with different substitution patterns.
Uniqueness
5-Bromo-4-cyclopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or steric characteristics .
Properties
Molecular Formula |
C9H7BrF3NO |
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Molecular Weight |
282.06 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7BrF3NO/c10-6-4-14-8(9(11,12)13)3-7(6)15-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
VWJXOJHSNAPVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2Br)C(F)(F)F |
Origin of Product |
United States |
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